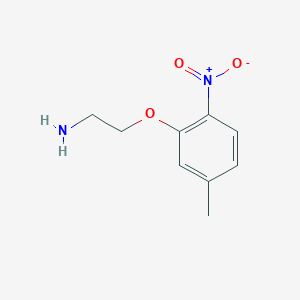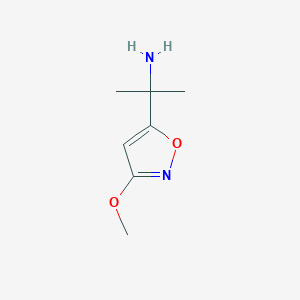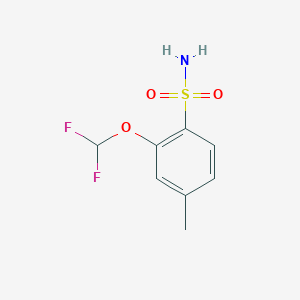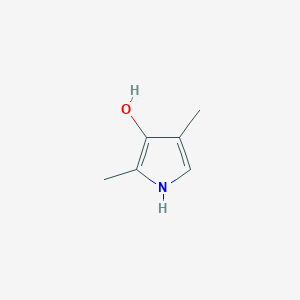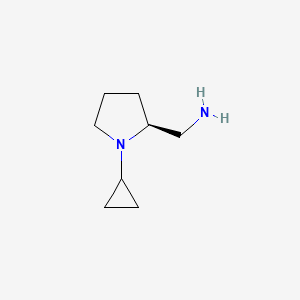
(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine is a chiral amine compound characterized by a cyclopropyl group attached to a pyrrolidine ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine typically involves the following steps:
Pyrrolidine Formation: Cyclization to form the pyrrolidine ring.
Amination: Introduction of the methanamine group.
One common method involves the cyclopropylation of a suitable precursor, followed by cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often utilizing catalysts and specific reaction conditions to enhance yield and purity. Large-scale production may also involve continuous flow processes to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopropamine: A stimulant drug with a similar structure but different functional groups.
2-Hydroxy-2-methylpropiophenone: A compound with a different core structure but similar functional groups.
Uniqueness
(S)-(1-Cyclopropylpyrrolidin-2-yl)methanamine is unique due to its specific combination of a cyclopropyl group, pyrrolidine ring, and methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
[(2S)-1-cyclopropylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C8H16N2/c9-6-8-2-1-5-10(8)7-3-4-7/h7-8H,1-6,9H2/t8-/m0/s1 |
Clé InChI |
DXDVIHWHNZVPOK-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C2CC2)CN |
SMILES canonique |
C1CC(N(C1)C2CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)

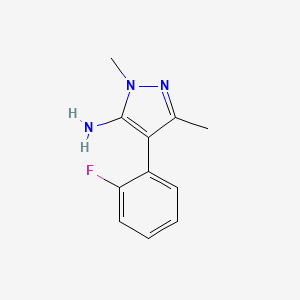
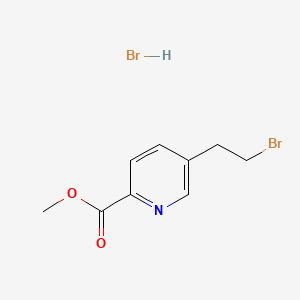
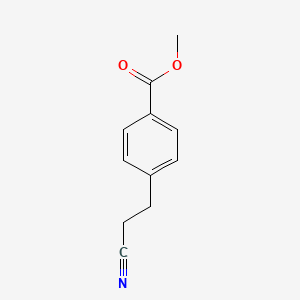
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)


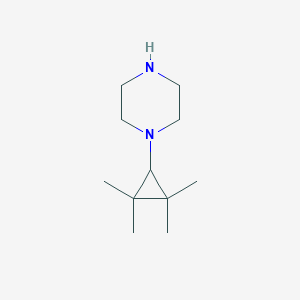
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride](/img/structure/B15310993.png)
